molecular formula C20H18BrN5O B11137258 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide

Cat. No.: B11137258
M. Wt: 424.3 g/mol
InChI Key: JTGIQQHFXOWPKL-UHFFFAOYSA-N
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Description

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated pyrimidoindazole core, which is known for its biological activity, and a pyridylmethylacetamide moiety, which can enhance its binding affinity and specificity towards certain biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide typically involves multiple steps:

  • Formation of the Pyrimidoindazole Core: : The initial step involves the construction of the pyrimidoindazole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. For instance, starting with 2,4-dimethylpyrimidine and an appropriate indazole derivative, the cyclization can be facilitated by using a strong acid like sulfuric acid or a base like sodium hydroxide.

  • Bromination: : The next step is the bromination of the pyrimidoindazole core. This is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

  • Acetamide Formation: : The final step involves the introduction of the pyridylmethylacetamide group. This can be achieved through a nucleophilic substitution reaction where the brominated pyrimidoindazole is reacted with 2-pyridylmethylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing large-scale purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the bromine atom or other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Reduced bromine derivatives or other functional group reductions.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylmethylacetamide moiety enhances its binding affinity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(8-chloro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide
  • 2-(8-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide
  • 2-(8-iodo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide

Uniqueness

The uniqueness of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide lies in its bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine’s size and electronegativity can enhance the compound’s ability to interact with biological targets, making it potentially more effective in certain applications compared to its chloro, fluoro, or iodo analogs.

Properties

Molecular Formula

C20H18BrN5O

Molecular Weight

424.3 g/mol

IUPAC Name

2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C20H18BrN5O/c1-12-17(10-19(27)23-11-15-5-3-4-8-22-15)13(2)26-20(24-12)16-7-6-14(21)9-18(16)25-26/h3-9H,10-11H2,1-2H3,(H,23,27)

InChI Key

JTGIQQHFXOWPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCC4=CC=CC=N4

Origin of Product

United States

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